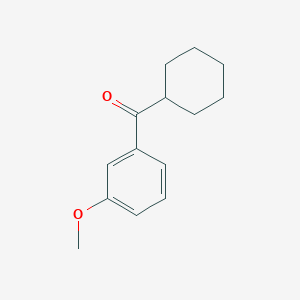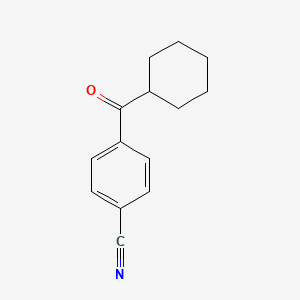
4'-Fluoro-3-morpholinomethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-3-morpholinomethylbenzophenone, also known as FMMP, is a synthetic organic compound used in various fields of scientific research and industry. It has a molecular formula of C18H18FNO2 and a molecular weight of 299.3 g/mol .
Molecular Structure Analysis
The molecular structure of 4’-Fluoro-3-morpholinomethylbenzophenone consists of a benzophenone core with a fluorine atom at the 4’ position and a morpholinomethyl group at the 3 position .Applications De Recherche Scientifique
Synthesis and Characterization
- 4'-Fluoro-3-morpholinomethylbenzophenone and related compounds have been synthesized and characterized in various studies. For instance, a derivative was synthesized and its structure confirmed via X-ray diffraction, highlighting its potential in molecular and crystal structure analysis (Mamatha S.V, et al., 2019).
Molecular Interactions and Analysis
- Research has focused on understanding the intermolecular interactions in derivatives of this compound. For example, a study analyzed lp⋯π interactions in 1,2,4-triazole derivatives of a fluoro compound related to this compound (R. Shukla, et al., 2014).
Antimicrobial and Biological Activity
- Several derivatives have been tested for antimicrobial activities, demonstrating their relevance in drug development and biological research. For instance, a study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a derivative, showed significant antimicrobial potency (D. B. Janakiramudu, et al., 2017).
Cancer Research
- Research has been conducted on the carcinogenicity of dyes related to derivatives of this compound, contributing to a deeper understanding of cancer mechanisms (J. Miller, et al., 1957).
Pharmaceutical Compound Synthesis
- The compound and its derivatives have been utilized in the synthesis of potential pharmaceutical compounds, demonstrating their applicability in drug development. For example, a study synthesized a new potential pharmaceutical compound involving a derivative of this compound (Ling-tian Tang, et al., 2004).
Mechanism of Transformation in Methanogenic Cultures
- Studies have also focused on the transformation mechanisms of related compounds in methanogenic cultures, contributing to environmental microbiology research (K. Londry, P. Fedorak, 1993).
Mécanisme D'action
Propriétés
IUPAC Name |
(4-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCKKBPTAWYKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643085 |
Source


|
| Record name | (4-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-50-9 |
Source


|
| Record name | Methanone, (4-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














